Chromotropsäure-Dinatriumsalz-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chromotropic acid disodium salt dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a chromogenic reagent for the detection and quantification of various metal ions and organic compounds.

Biology: It is employed in staining techniques for visualizing cellular components.

Medicine: It is used in diagnostic assays for detecting specific biomolecules.

Industry: It is utilized in the production of dyes, pigments, and chelating agents.

Wirkmechanismus

Target of Action

Chromotropic acid disodium salt dihydrate, also known as Disodium chromotropate dihydrate, is primarily used as a chromogenic reagent . Its primary target is dipyrone , a type of non-steroidal anti-inflammatory drug . The compound interacts with dipyrone to facilitate its quantification in various pharmaceutical preparations .

Mode of Action

The compound acts as a chromogenic reagent, meaning it produces a color change when it interacts with its target, dipyrone . This color change can be measured and used to quantify the amount of dipyrone present in a sample .

Result of Action

The primary result of the action of Chromotropic acid disodium salt dihydrate is the production of a color change when it interacts with dipyrone . This allows for the quantification of dipyrone in various pharmaceutical preparations .

Action Environment

The action of Chromotropic acid disodium salt dihydrate can be influenced by various environmental factors. For instance, it should be used only in well-ventilated areas to avoid inhalation of dust, fume, gas, mist, vapors, or spray . It is also recommended to avoid skin contact and to use protective gloves, eye protection, and face protection when handling the compound . The compound should be stored below +30°C .

Biochemische Analyse

Biochemical Properties

Chromotropic Acid Disodium Salt Dihydrate may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations

Molecular Mechanism

It is known to be used as a chromogenic reagent in the quantification of certain compounds , suggesting it may interact with these molecules in some way. The specifics of these interactions, including any potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromotropic acid disodium salt dihydrate is synthesized through the sulfonation of naphthalene derivatives. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The final product is then crystallized from water to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, the production of chromotropic acid disodium salt dihydrate involves large-scale sulfonation reactors where naphthalene is treated with fuming sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Chromotropic acid disodium salt dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Brominated or nitrated derivatives of chromotropic acid.

Vergleich Mit ähnlichen Verbindungen

- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt

- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt

- Chromogen C dihydrate

- Mordant Brown 7 dihydrate

Uniqueness: Chromotropic acid disodium salt dihydrate is unique due to its high sensitivity and specificity in forming colored complexes with a wide range of analytes. This makes it particularly valuable in analytical chemistry for the detection and quantification of trace amounts of substances .

Eigenschaften

CAS-Nummer |

5808-22-0 |

|---|---|

Molekularformel |

C10H10NaO9S2 |

Molekulargewicht |

361.3 g/mol |

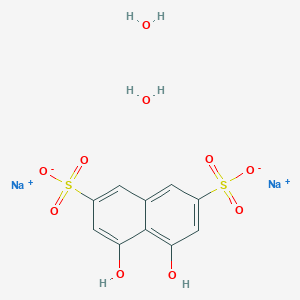

IUPAC-Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate |

InChI |

InChI=1S/C10H8O8S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;1H2 |

InChI-Schlüssel |

LTKWEXKELOUFQI-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] |

Kanonische SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O.O.[Na] |

Key on ui other cas no. |

5808-22-0 |

Piktogramme |

Irritant |

Synonyme |

Chromotropic acid disodium salt dihydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.